N-(4-chlorophenyl)thiazol-2-amine
Description
N-(4-Chlorophenyl)thiazol-2-amine is a heterocyclic compound featuring a thiazole ring substituted with a 4-chlorophenyl group at position 4 and an amine group at position 2. This scaffold is of significant interest in medicinal chemistry due to its versatility in forming derivatives with diverse biological activities. The compound is synthesized via cyclization reactions, often involving p-nitro acetophenone and thiourea, yielding high purity (94%) under optimized conditions . Its molecular weight is 225.72 g/mol, and it exhibits a melting point of 168–170°C . Structural confirmation is achieved through FT-IR, NMR (¹H and ¹³C), and elemental analysis .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCHHZPRYALHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541476 | |
| Record name | N-(4-Chlorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100585-58-8 | |
| Record name | N-(4-Chlorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classic Hantzsch Protocol
A mixture of 2-bromo-1-(4-chlorophenyl)ethanone (0.01 mol) and thiourea (0.125 mol) in methanol is refluxed for 8 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the solvent is distilled, and the crude product is recrystallized from ethanol to yield white crystals (93% yield, m.p. 154°C).
Key analytical data :
Iodine-Catalyzed Modification
A modified approach uses iodine (0.1 mol) as a catalyst with p-bromoacetophenone (0.1 mol) and thiourea (0.2 mol) refluxed for 12 hours. The product is washed with diethyl ether and precipitated using ammonium hydroxide. While yields are comparable (~90%), this method reduces side products by enhancing thiourea reactivity.
Alternative Synthetic Pathways
Suzuki-Miyaura Coupling
Though less common, palladium-catalyzed cross-coupling has been explored for functionalized thiazoles. For example, a Suzuki-Miyaura reaction between 4-(4-chlorophenyl)thiazole-2-amine and aryl boronic esters under inert atmospheres achieves selective arylation. While this method is more complex, it enables access to structurally diverse analogs.
Microwave-Assisted Synthesis
Emerging techniques employ microwave irradiation to accelerate cyclocondensation. A 2019 study demonstrated a 30-minute reaction using 2-chloro-1-(4-chlorophenyl)ethanone and thiourea in dimethylformamide (DMF), achieving 88% yield. This method reduces energy consumption but requires specialized equipment.
Reaction Optimization and Mechanistic Insights
Solvent Effects
Temperature and Time
Catalysts
- Iodine : Enhances electrophilicity of α-haloketones, reducing reaction time.
- Triethylamine : Neutralizes HCl byproducts, preventing side reactions.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
- Elemental Analysis : C (48.58%), H (4.42%), N (25.19%) vs. theoretical C (51.31%), H (3.35%), N (13.36%). Discrepancies suggest residual solvent or byproducts.
- HPLC : Purity >95% achieved via recrystallization.
Comparative Analysis of Methods
Industrial and Research Applications
This compound serves as a precursor for antimicrobial agents, anticancer drugs, and organic semiconductors. Its scalability is demonstrated in multi-kilogram batches using continuous flow reactors.
Scientific Research Applications
N-(4-chlorophenyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)thiazol-2-amine involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. Additionally, it can interfere with the DNA replication process in cancer cells, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The physical properties of thiazol-2-amine derivatives vary significantly with substituents. For example:
- 4-(4-Fluorophenyl)thiazol-2-amine : Molecular weight 210.26 g/mol, melting point 162–164°C .
- 4-(4-Methoxyphenyl)thiazol-2-amine : Molecular weight 221.28 g/mol, melting point 172–174°C .
- 4-(p-Tolyl)thiazol-2-amine : Molecular weight 205.28 g/mol, melting point 156–158°C .
The introduction of electron-withdrawing groups (e.g., -Cl, -Br) increases melting points compared to electron-donating groups (-OCH₃, -CH₃). For instance, Schiff base derivatives of N-(4-chlorophenyl)thiazol-2-amine (e.g., Z4–Z7 in ) exhibit lower yields (32–58%) and melting points (105–210°C) due to steric and electronic effects from bromine substituents .
Structural Modifications and Pharmacological Outcomes
- Benzoimidazo-Thiazole Derivatives : Compounds like N-(4-Chlorophenyl)-3-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazol-2-amine (4g in ) show enhanced thermal stability (melting point 222–224°C) due to fused aromatic systems .
- Triazole Hybrids : 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b in ) features a triazolyl group, contributing to anti-inflammatory activity via COX-2 inhibition .
Key Data Tables
Table 1: Physical Properties of Selected Thiazol-2-amine Derivatives
Biological Activity
N-(4-chlorophenyl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving thiazole derivatives. The introduction of the 4-chlorophenyl group enhances its biological activity by influencing its physicochemical properties, which are crucial for interaction with biological targets.
Synthetic Pathways
- Condensation Reactions : The synthesis often involves condensation reactions between thiourea derivatives and appropriate aromatic aldehydes.
- Substitution Reactions : The introduction of the 4-chlorophenyl group can be achieved through nucleophilic substitution methods.
Biological Activities
This compound exhibits a range of biological activities, particularly in anticancer, antimicrobial, and enzyme inhibition studies.
1. Anticancer Activity
Research has shown that derivatives of thiazole compounds, including this compound, possess significant antiproliferative effects against various cancer cell lines.
- Mechanism : The compound acts as a tubulin inhibitor, disrupting microtubule dynamics and inducing cell cycle arrest in the G2/M phase. For instance, a related compound demonstrated IC50 values ranging from 0.36 to 0.86 µM against three human cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 | 0.36 - 0.86 |
2. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains.
- Inhibition Studies : It has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values between 4-64 μg/ml .
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| S. aureus | 16 |
| E. coli | 32 |
| K. aerogenes | 64 |
3. Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes.
- DNase I Inhibition : Eleven new derivatives were synthesized and evaluated for their inhibitory properties towards bovine pancreatic DNase I, with some compounds showing potent inhibition with IC50 values in the nanomolar range .
| Compound | IC50 (nM) |
|---|---|
| Compound 20 | 50 |
| Compound 18 | 100 |
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various therapeutic contexts:
- Anticancer Studies : A study reported that thiazole derivatives could effectively inhibit tubulin polymerization, leading to significant anticancer effects in vitro .
- Antimicrobial Efficacy : Another research highlighted the broad-spectrum antimicrobial properties of thiazole derivatives, indicating their potential use in treating infections caused by resistant bacterial strains .
- Molecular Docking Studies : Advanced computational techniques such as molecular docking have been employed to elucidate the binding interactions between this compound and target enzymes like DNase I and lipoxygenase (5-LO), confirming the importance of structural features for biological activity .
Q & A
Basic: What are the standard synthetic methodologies for N-(4-chlorophenyl)thiazol-2-amine?
Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 4-chlorophenylthiourea derivatives with α-haloketones or α-bromoacetophenones in ethanol under reflux. For example, bromine-mediated cyclization of p-acetophenone and thiourea yields the thiazole core . Catalyst-free methods using NaF in water/methanol mixtures (1:1 v/v) have also achieved 99% yields within minutes, offering a green chemistry advantage . Post-synthesis, purification via column chromatography (e.g., hexane/ethyl acetate) is standard .
Basic: Which spectroscopic techniques are critical for characterizing this compound derivatives?
Answer: Key techniques include:
- IR Spectroscopy : Identifies NH stretches (3126–3433 cm⁻¹), C=N (1494–1665 cm⁻¹), and aromatic C=C (1476–1585 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substituent positions. For example, thiazole protons resonate at δ 7.26–7.93 ppm, while exocyclic NH appears as a singlet (δ ~10.5–10.9 ppm) .
- Elemental Analysis : Validates purity (e.g., C: 49.20–63.24%, N: 9.11–13.51%) .
- LCMS/HRMS : Determines molecular ion peaks (e.g., [M+H]⁺ at m/z 366.00 for nitro-substituted analogs) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer: Discrepancies in MIC values or inhibition efficacy often arise from structural variations (e.g., substituent electronegativity) or assay conditions. For example:
- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance antibacterial activity against S. aureus (MIC: 2–8 µg/mL) compared to electron-donating groups (-OCH₃) .
- Solvent polarity in MIC assays (e.g., DMSO vs. aqueous buffers) impacts compound solubility and bioavailability. Standardizing protocols (e.g., CLSI guidelines) minimizes variability .
- Dose-response curves and time-kill assays provide deeper insights into potency thresholds and pharmacodynamics .
Advanced: What crystallographic challenges arise in determining the structure of this compound derivatives?
Answer: Key issues include:
- Disorder in aromatic rings : Common in halogen-substituted analogs (e.g., 4-chlorophenyl), requiring high-resolution data (e.g., synchrotron sources) and SHELXL refinement .
- Hydrogen bonding networks : NH groups form intermolecular bonds with thiazole S or Cl atoms, influencing packing. ORTEP-3 visualizes these interactions but may require manual adjustment of thermal ellipsoids .
- Twinned crystals : Frequently observed in derivatives with bulky substituents (e.g., 3,4-dichlorophenyl). Programs like TWINABS improve data integration .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for antiparasitic activity?
Answer: SAR strategies include:
- Substituent variation : Introducing -CF₃ or -NO₂ at the 4-position increases lipophilicity, enhancing penetration into Leishmania membranes (SI >7 vs. mammalian cells) .
- Heterocyclic fusion : Benzo[d]imidazo[2,1-b]thiazole hybrids improve DNA intercalation, as seen in analogs with MICs <1 µM against Trypanosoma cruzi .
- Molecular docking : Targeting enzymes like FabH (β-ketoacyl-ACP synthase) identifies key interactions (e.g., hydrogen bonds with Thr³⁰⁶, hydrophobic contacts with Leu¹⁵⁰) .
Basic: What in vitro assays are used to evaluate the antibacterial efficacy of this compound derivatives?
Answer: Standard assays include:
- Disk diffusion : Measures zone of inhibition (ZOI) against Gram-positive (e.g., S. aureus MCC 2043) and Gram-negative (e.g., E. coli MTCC 443) strains .
- MIC determination : Broth microdilution in 96-well plates quantifies the lowest concentration inhibiting visible growth (e.g., MIC = 4 µg/mL for compound 5g) .
- Time-kill kinetics : Tracks bactericidal effects over 24 hours to distinguish static vs. cidal activity .
Advanced: How do researchers address discrepancies between computational predictions and experimental bioactivity data?
Answer: Mitigation strategies involve:
- Conformational sampling : MD simulations (e.g., 100 ns runs) account for ligand flexibility in docking studies, reducing false positives .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to observed activity .
- QSAR validation : Leave-one-out cross-validation (LOO-CV) ensures model robustness (R² >0.8) .
Basic: What are the key considerations for scaling up the synthesis of this compound?
Answer: Critical factors include:
- Solvent selection : Ethanol or water/methanol mixtures reduce toxicity and cost .
- Catalyst recycling : NaF in catalyst-free methods minimizes waste .
- Purification : FCC with gradient elution (hexane/EtOAc) ensures scalability without compromising yield .
Advanced: What mechanistic insights explain the antileishmanial activity of this compound derivatives?
Answer: Proposed mechanisms include:
- Mitochondrial disruption : Inhibition of cytochrome b redox activity in Leishmania amastigotes .
- Topoisomerase II inhibition : Thiazole analogs intercalate DNA, inducing double-strand breaks (IC₅₀: 0.8–2.5 µM) .
- ROS generation : Electron-withdrawing substituents (e.g., -Cl) enhance oxidative stress, triggering apoptosis .
Advanced: How can researchers design analogs to overcome bacterial resistance to this compound?
Answer: Strategies include:
- Bioisosteric replacement : Substituting thiazole with selenazole improves activity against methicillin-resistant S. aureus (MRSA) .
- Efflux pump inhibitors : Co-administration with phenylalanine-arginine β-naphthylamide (PAβN) reduces MICs 4–8 fold .
- Prodrug approaches : Esterification of NH groups enhances membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
